molecular formula C22H28N6O4 B2359311 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922061-23-2

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Numéro de catalogue: B2359311
Numéro CAS: 922061-23-2
Poids moléculaire: 440.504
Clé InChI: YQTHCOIETHUHBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivative Development

  • Pyrazolo[3,4-d]pyrimidines, including compounds structurally similar to N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, have been extensively studied for their synthesis and the development of various derivatives. For example, Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent, highlighting the relevance of these compounds in antitumor research (Taylor & Patel, 1992).

Antitumor Activity

  • A study by Abdellatif et al. (2014) demonstrated the synthesis and testing of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with structural similarity to the one , showing significant antitumor activity, especially against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Enzymatic Activity Enhancement

  • The research by Abd and Gawaad (2008) indicated that some pyrazolopyrimidinyl keto-esters and their derivatives can significantly increase the reactivity of certain enzymes like cellobiase, suggesting potential applications in enzymatic research or biocatalysis (Abd & Gawaad, 2008).

Antimicrobial Properties

  • Bondock et al. (2008) investigated the antimicrobial activity of various heterocycles, including some incorporating the pyrazolo[3,4-d]pyrimidine framework. These compounds demonstrated considerable antimicrobial potential, which is significant for pharmaceutical research in developing new antimicrobial agents (Bondock et al., 2008).

Antimicrobial and Anti-inflammatory Activities

  • Bassyouni et al. (2012) explored the antibacterial, anti-inflammatory, and antinociceptive activities of various compounds, including those related to the pyrazolo[3,4-d]pyrimidin-4-one class, indicating their potential use in developing treatments for inflammation and pain management (Bassyouni et al., 2012).

Anticancer and Antimicrobial Agents

  • Novel pyrazole derivatives with structures related to pyrazolo[3,4-d]pyrimidine, studied by Hafez et al. (2016), exhibited high antimicrobial and anticancer activity, suggesting their potential in therapeutic applications (Hafez et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is a potential target for cancer treatment .

Mode of Action

The compound likely interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells . The downstream effects of this disruption can vary depending on the type of cell and the specific biochemical pathways involved.

Result of Action

The primary result of the compound’s action, assuming it acts as a CDK2 inhibitor, would be the disruption of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . This could result in the reduction of tumor growth in cancerous cells.

Propriétés

IUPAC Name

N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-3-5-17(6-4-2)21(29)23-11-12-27-20-19(13-25-27)22(30)26(15-24-20)14-16-7-9-18(10-8-16)28(31)32/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHCOIETHUHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.